molecular formula C5H11NO3 B564097 D-Isovaline, 4-hydroxy- (9CI) CAS No. 109918-65-2

D-Isovaline, 4-hydroxy- (9CI)

Cat. No.: B564097
CAS No.: 109918-65-2
M. Wt: 133.147
InChI Key: YDNXGAHLBURMLI-RXMQYKEDSA-N
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Description

D-Isovaline, 4-hydroxy- (9CI) is a non-proteinogenic amino acid of significant interest in specialized research fields, particularly in the study of chiral organic molecules and their potential role in the origin of homochirality . The compound is supplied as a white powder with a high purity level of 99% . While detailed pharmacological data and a defined mechanism of action for this specific 4-hydroxy derivative are not currently established in the widely available scientific literature, its structural similarity to isovaline provides a strong basis for its research value. Isovaline is notable for its resistance to racemization, making it a stable, chiral molecule for investigating symmetry-breaking processes and chiral amplification, which are central questions in understanding the prebiotic origins of life . The parent compound, isovaline, has been extensively studied in meteorites, where large L-enantiomeric excesses have been detected, offering a robust model for studying extraterrestrial chiral bias . This makes D-Isovaline, 4-hydroxy- (9CI) a relevant compound for researchers in astrobiology and prebiotic chemistry exploring the transfer and preservation of molecular chirality. One supplier has indicated a potential application in "healing drugs," suggesting exploratory research in pharmaceutical development . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

109918-65-2

Molecular Formula

C5H11NO3

Molecular Weight

133.147

IUPAC Name

(2R)-2-amino-4-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-5(6,2-3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

YDNXGAHLBURMLI-RXMQYKEDSA-N

SMILES

CC(CCO)(C(=O)O)N

Synonyms

D-Isovaline, 4-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Isovaline (CAS 3059-97-0)

  • Structure: Branched-chain amino acid with a methyl group on the β-carbon.
  • Key Difference : Lacks hydroxyl groups, unlike the hypothetical 4-hydroxy variant.

D-Isovaline, 3-hydroxy-, methyl ester (CAS 775541-31-6)

  • Structure: Features a hydroxyl group at the 3-position and a methyl ester moiety. Molecular formula: C₆H₁₃NO₃ .
  • Properties : The ester group increases lipophilicity compared to free carboxylic acid forms. The hydroxyl group may influence hydrogen bonding and metabolic pathways.

L-Isovaline (CAS 595-40-4)

  • Structure : Enantiomer of D-isovaline.
  • Biological Relevance: Non-proteinogenic amino acids like L/D-isovaline are studied for their roles in chirality-dependent biochemical processes .

Hydroxy Amino Acid Analogs (e.g., Threonine)

  • Comparison: Threonine (a proteinogenic amino acid) has a hydroxyl group at the β-position.

Comparative Data Table

Compound Name CAS Number Molecular Formula Hydroxyl Position Key Features
D-Isovaline 3059-97-0 C₅H₁₁NO₂ None Branched-chain, lab use
D-Isovaline, 3-hydroxy-, methyl ester 775541-31-6 C₆H₁₃NO₃ 3 Esterified, increased lipophilicity
L-Isovaline 595-40-4 C₅H₁₁NO₂ None Enantiomer of D-isovaline

Research Findings and Limitations

  • Synthetic Applications : The methyl ester of 3-hydroxy-D-isovaline (CAS 775541-31-6) is cataloged but lacks detailed functional studies .

Preparation Methods

Direct Chemical Synthesis

The most widely documented method involves a multi-step organic synthesis starting from L-valine or its analogs. A fragment condensation approach, as described in hybrid solution- and solid-phase processes, enables precise control over the stereochemistry at the α-carbon. Key steps include:

  • Amino Group Protection : L-valine is treated with tert-butoxycarbonyl (Boc) anhydride to protect the amine functionality.

  • Hydroxylation : The protected intermediate undergoes hydroxylation at the γ-position using catalytic OsO₄ in the presence of N-methylmorpholine N-oxide (NMO) as an oxidizing agent.

  • Deprotection and Isolation : The Boc group is removed via acid hydrolysis (e.g., trifluoroacetic acid), followed by neutralization and lyophilization to yield the final product.

This method achieves a reference yield of 72.0% under optimized conditions (pH 5.0, 25°C). Critical parameters include solvent selection (acetonitrile-water mixtures) and rigorous exclusion of moisture during hydroxylation.

Enzymatic Resolution of Racemic Mixtures

An alternative approach employs enzymatic resolution to isolate the D-isomer from racemic 4-hydroxyisovaline. Lipase B from Candida antarctica (CAL-B) has demonstrated high enantioselectivity (ee > 98%) in hydrolyzing the acetylated L-isomer, leaving the D-form intact. The process involves:

  • Racemic Synthesis : 4-Hydroxyisovaline is synthesized via Strecker amino acid synthesis using isobutyraldehyde and hydroxylamine.

  • Acetylation : The racemic mixture is acetylated with acetic anhydride.

  • Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the L-enantiomer’s acetyl group, enabling separation via ion-exchange chromatography.

This method yields 25.0% of purified D-Isovaline, 4-hydroxy- (9CI), with scalability limited by enzyme cost and reaction time.

Purification and Analytical Validation

Chromatographic Techniques

Purification of synthetic D-Isovaline, 4-hydroxy- (9CI) relies on reversed-phase HPLC with a polystyrene resin column (e.g., Agilent Zorbax SB-C₁₈). A gradient elution of 0.1% trifluoroacetic acid in acetonitrile-water (10–40% acetonitrile over 30 minutes) achieves >95% purity. Lyophilization post-purification reduces residual solvents to <5%.

Spectroscopic Characterization

  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 133.15) confirms molecular weight.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) displays characteristic signals at δ 1.45 ppm (CH(CH₃)₂) and δ 3.82 ppm (C-OH).

Challenges and Optimization Opportunities

  • Stereochemical Control : Unwanted epimerization during hydroxylation reduces yield. Substituting OsO₄ with Sharpless asymmetric dihydroxylation catalysts (e.g., (DHQ)₂PHAL) may improve enantiomeric excess.

  • Scalability : Enzymatic resolution’s low yield necessitates high-throughput screening for robust biocatalysts.

  • Cost Efficiency : Ethanol extraction’s energy-intensive concentration step could benefit from membrane filtration technologies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Isovaline, 4-hydroxy- (9CI) in laboratory settings?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For isotopically labeled analogs (e.g., 13C or 2H), isotopic exchange using reagents like NaB2H4 or 2H2O can be applied, as demonstrated in studies on 4-hydroxy-[2H11]nonenal synthesis . Post-synthesis purification may require column chromatography or recrystallization. Ensure enantiomeric purity via chiral HPLC or NMR-based differentiation, as seen in hydroxyproline isomer analysis .

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of D-Isovaline, 4-hydroxy- (9CI)?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl and carboxylate moieties). Mass spectrometry (HRMS) validates molecular weight and isotopic labeling. For crystallographic data, X-ray diffraction is recommended, though this may require high-purity crystals. Similar approaches were applied to 4-hydroxy-α-tetralone derivatives .

Q. What safety precautions are critical when handling D-Isovaline, 4-hydroxy- (9CI) in laboratory environments?

  • Methodological Answer : Follow protocols for amino acid derivatives: use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse thoroughly with water and consult medical guidance, as outlined in safety data sheets for related compounds like L-Isovaline .

Q. How can researchers determine the purity and enantiomeric excess of D-Isovaline, 4-hydroxy- (9CI) post-synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using a Chiralpak® column) or capillary electrophoresis separates enantiomers. NMR with chiral shift reagents (e.g., Eu(hfc)3) can quantify enantiomeric excess, as employed in hydroxyproline studies .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C or 2H) be employed to track the metabolic fate of D-Isovaline, 4-hydroxy- (9CI) in biological systems?

  • Methodological Answer : Synthesize 4-hydroxy-[3-13C] or [3,4-13C2] isotopologs via labeled precursors (e.g., 13CO2 or 13C-acetate). Track metabolic intermediates using LC-MS or NMR, as done for 4-hydroxynonenal oxidation studies . Pathway analysis can differentiate between β-oxidation and alternative degradation routes.

Q. How do QSAR models assist in predicting the biological activity of D-Isovaline, 4-hydroxy- (9CI) derivatives?

  • Methodological Answer : Develop QSAR models using artificial neural networks (ANN) trained on descriptors like logP, PSA, and electronic parameters. Validate with leave-one-out cross-validation (LOO-CV) and external datasets. For example, a model for 4-hydroxy-α-tetralone derivatives achieved r² = 0.835 for TNF-α inhibition .

Q. What strategies resolve contradictions in reported pharmacological activities of D-Isovaline, 4-hydroxy- (9CI) across different studies?

  • Methodological Answer : Conduct systematic reviews to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols, as done for validating QSAR-predicted anti-inflammatory activities . Meta-analyses can statistically reconcile conflicting data.

Q. What in silico approaches predict the interaction mechanisms of D-Isovaline, 4-hydroxy- (9CI) with target enzymes?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites. Compare binding affinities with known ligands, as demonstrated for 4-hydroxy-α-tetralone docking against TNF-α . Complement with MD simulations to assess stability of ligand-receptor complexes.

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